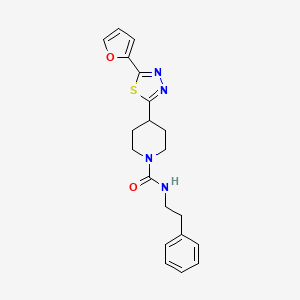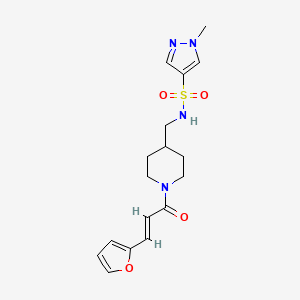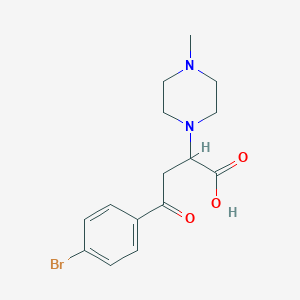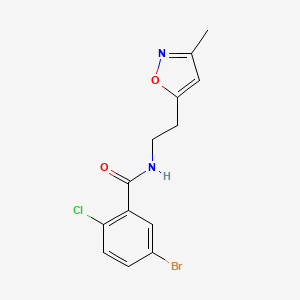
5-bromo-2-chloro-N-(2-(3-methylisoxazol-5-yl)ethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-2-chloro-N-(2-(3-methylisoxazol-5-yl)ethyl)benzamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is synthesized using a specific method and has been found to exhibit unique biochemical and physiological effects. In
Scientific Research Applications
Antipsychotic Potential
Research has shown that certain benzamide derivatives, closely related to 5-bromo-2-chloro-N-(2-(3-methylisoxazol-5-yl)ethyl)benzamide, have significant antipsychotic properties. These compounds, including 5-bromo derivatives of benzamide, have demonstrated potent inhibition of dopamine D-2 receptors, suggesting their potential use in treating psychotic disorders (Högberg et al., 1990). Another study supports this by highlighting the antidopaminergic properties of similar compounds, indicating their suitability for research on dopamine-mediated responses in mental health conditions (Högberg et al., 1990).
Molecular Structure Analysis
The molecular structure and intermolecular interactions of benzamide derivatives, akin to this compound, have been extensively studied. These analyses include X-ray structure characterization, Hirshfeld surface analysis, and DFT calculations, providing valuable insights into their potential biological activities (Saeed et al., 2020).
Synthesis and Characterization
The synthesis and spectroscopic characterization of similar compounds have been a focus of several studies. These include the synthesis of 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide, which is structurally related to the compound . Such research contributes to the development of novel compounds with potential therapeutic applications (Anuradha et al., 2014).
Anticonvulsant Activities
Compounds structurally similar to this compound have been explored for their anticonvulsant activities. Studies on benzisoxazole derivatives, including bromomethyl derivatives, have shown potential as anticonvulsant agents (Uno et al., 1979).
Potential Antineoplastic and Antifilarial Agents
Research into benzamide-based compounds, closely related to the compound , has revealed their potential as antineoplastic and antifilarial agents. This suggests a broader spectrum of biological activity for these compounds, which could be relevant for the development of new therapeutic agents (Ram et al., 1992).
Antimicrobial and Antifungal Applications
Studies have explored the antimicrobial and antifungal activities of benzofuran and benzimidazole derivatives, structurally related to this compound. These findings open up potential applications in treating infectious diseases (Parameshwarappa et al., 2008).
Mechanism of Action
Mode of Action
Without specific information on the compound’s targets, it’s challenging to provide a detailed explanation of its mode of action. Like many benzamide derivatives, it may interact with various enzymes or receptors in the body, altering their function and leading to downstream effects .
Biochemical Pathways
Based on its structural similarity to other benzamide derivatives, it might be involved in a variety of biochemical processes .
Pharmacokinetics
Based on its chemical structure, it is likely to have certain characteristics :
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown due to the lack of specific research data .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect its absorption, distribution, metabolism, and excretion . Furthermore, individual genetic variations can also influence how the body responds to this compound.
properties
IUPAC Name |
5-bromo-2-chloro-N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrClN2O2/c1-8-6-10(19-17-8)4-5-16-13(18)11-7-9(14)2-3-12(11)15/h2-3,6-7H,4-5H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOYCAAIMKGSLLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)CCNC(=O)C2=C(C=CC(=C2)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4-butylphenyl)-2-(4-oxo-2-phenyl-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B2887472.png)

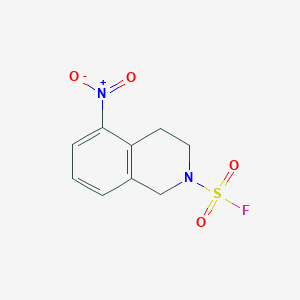


![N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2,3-dimethoxybenzamide](/img/structure/B2887483.png)
![5,7-dimethyl-N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2887486.png)
![2-{[(4-Methylphenyl)sulfonyl]amino}-2-phenylacetic acid](/img/no-structure.png)
